molecular formula C9H12N2O B13344412 3-(Azetidin-3-yl)-2-methoxypyridine

3-(Azetidin-3-yl)-2-methoxypyridine

Cat. No.: B13344412
M. Wt: 164.20 g/mol
InChI Key: WKBSTJPKQLAKPS-UHFFFAOYSA-N
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Description

3-(Azetidin-3-yl)-2-methoxypyridine is a heterocyclic compound that features both an azetidine ring and a methoxypyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azetidin-3-yl)-2-methoxypyridine typically involves the formation of the azetidine ring followed by its attachment to the methoxypyridine moiety. One common method involves the use of a Horner–Wadsworth–Emmons reaction to form the azetidine ring, followed by aza-Michael addition with NH-heterocycles to yield the target compound . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like methanol.

Industrial Production Methods

For industrial-scale production, green and cost-effective methods are preferred. One such method involves the use of commercially available starting materials and green oxidation reactions in microchannel reactors . This approach not only reduces the cost but also minimizes the environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(Azetidin-3-yl)-2-methoxypyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under mild conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-(Azetidin-3-yl)-2-methoxypyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of bacterial infections and cancer.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Azetidin-3-yl)-2-methoxypyridine involves its interaction with specific molecular targets and pathways. The azetidine ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of the azetidine and methoxypyridine moieties, which confer distinct chemical and biological properties. This combination allows for versatile reactivity and potential for diverse applications in medicinal chemistry and other fields.

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

3-(azetidin-3-yl)-2-methoxypyridine

InChI

InChI=1S/C9H12N2O/c1-12-9-8(3-2-4-11-9)7-5-10-6-7/h2-4,7,10H,5-6H2,1H3

InChI Key

WKBSTJPKQLAKPS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=N1)C2CNC2

Origin of Product

United States

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